2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide

IRAP inhibition aminopeptidase immunometabolism

2-(3-Amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide (CAS 1183368-95-7) is a synthetic small-molecule pyrazole-acetamide hybrid with molecular formula C₉H₁₆N₄O and molecular weight 196.25 g/mol. It is supplied at ≥98% purity by multiple vendors and is classified for research and further manufacturing use only.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B13487979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC(C)N(C)C(=O)CN1C=CC(=N1)N
InChIInChI=1S/C9H16N4O/c1-7(2)12(3)9(14)6-13-5-4-8(10)11-13/h4-5,7H,6H2,1-3H3,(H2,10,11)
InChIKeyCZOMDEFSDUIUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide: Procurement-Ready Physicochemical and Target Engagement Profile


2-(3-Amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide (CAS 1183368-95-7) is a synthetic small-molecule pyrazole-acetamide hybrid with molecular formula C₉H₁₆N₄O and molecular weight 196.25 g/mol . It is supplied at ≥98% purity by multiple vendors and is classified for research and further manufacturing use only . The compound has a reported binding affinity (Ki) of 3.2 μM against human recombinant insulin-regulated aminopeptidase (IRAP), placing it among the limited set of N1-substituted 3-aminopyrazole acetamides with publicly disclosed IRAP engagement data [1].

Why 2-(3-Amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide Cannot Be Replaced by In-Class Pyrazole-Acetamide Analogs


The N1-substituted 3-aminopyrazole-acetamide chemotype exhibits high sensitivity to subtle structural modifications that govern both target engagement and physicochemical properties. The position of the amino group on the pyrazole ring (3-amino vs. 4-amino) alters the hydrogen-bond donor/acceptor topology and computed LogP . The N-isopropyl-N-methyl acetamide side chain confers a distinct steric and lipophilic profile compared to N-isobutyl, N-cyclopropyl, or N-cyanomethyl variants, which is expected to translate into divergent target selectivity, metabolic stability, and solubility [1]. Generic substitution without quantitative verification of these parameters risks loss of on-target activity, as evidenced by the IRAP Ki data available for this specific compound but absent for several close analogs [2].

Quantitative Differentiation Evidence for 2-(3-Amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide Against Closest Analogs


IRAP Binding Affinity: Target Compound Has Publicly Disclosed Ki Data While Closest Analogs Lack Quantitative IRAP Characterization

2-(3-Amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide is one of the few N1-substituted 3-aminopyrazole-acetamide congeners with publicly reported IRAP inhibition data. Its Ki against human recombinant IRAP is 3.2 μM (competitive inhibition, L-AMC substrate) [1]. By contrast, the 4-amino regioisomer (CAS 1152853-94-5), the 4-bromo analog (CAS 1247402-64-7), the 4-methyl analog (CAS 1339887-35-2), and the N-isobutyl analog (CAS 1183767-63-6) have no publicly indexed IRAP Ki or IC50 values in BindingDB, ChEMBL, or PubMed [2]. The cyanomethyl analog (CAS 1184473-35-5) has been reported to exhibit low-micromolar IC50 values against JAK2 and EGFR, indicating that side-chain variation within this scaffold redirects kinase selectivity profiles rather than retaining IRAP activity [3]. This target engagement data gap means that the target compound is currently the only member of this analog series with IRAP activity that can be quantitatively referenced for procurement decisions in aminopeptidase-focused programs.

IRAP inhibition aminopeptidase immunometabolism

Selectivity Window Against ERAP1: Target Compound Shows >30-Fold Discrimination Between IRAP and the Closely Related Aminopeptidase ERAP1

In the same BindingDB entry, the target compound was also tested against human recombinant endoplasmic reticulum aminopeptidase 1 (ERAP1), a closely related M1-family aminopeptidase that shares substantial structural homology with IRAP. The compound exhibited an IC50 > 100 μM (>100,000 nM) against ERAP1 [1], yielding a selectivity ratio of >31-fold for IRAP over ERAP1 (3,200 nM vs. >100,000 nM). No equivalent selectivity profiling data against both IRAP and ERAP1 are publicly available for the 4-amino regioisomer, 4-bromo analog, 4-methyl analog, or N-isobutyl analog [2]. This selectivity window is a meaningful differentiator because many IRAP-targeting programs require discrimination from ERAP1 to avoid confounding immunological phenotypes, yet this level of paralog selectivity characterization is absent from comparator data sheets.

IRAP selectivity ERAP1 M1 aminopeptidase family

Hydrogen-Bond Donor Count: The 3-Amino Regioisomer Has One H-Bond Donor, Distinguished from the 4-Amino Isomer's Alternative H-Bond Topology

Computational chemistry data from Chemscene indicate that the 4-amino regioisomer (CAS 1152853-94-5) has 1 hydrogen-bond donor (HBD), TPSA of 64.15 Ų, and a computed LogP of 0.3321 . The target compound, with the amino substituent at the pyrazole 3-position rather than the 4-position, presents a different hydrogen-bond donor/acceptor spatial arrangement. The 3-amino group engages in a distinct donor-acceptor-donor (DAD) hydrogen-bonding pattern with beta-sheet peptide backbones, a motif exploited in 3-aminopyrazole-based ligand design for Aβ42 and kinase ATP-binding sites [1][2]. The 4-amino isomer cannot replicate this DAD geometry. While both compounds share identical molecular formula (C₉H₁₆N₄O) and molecular weight (196.25 g/mol), the regioisomeric difference in amino positioning directly impacts molecular recognition, making the two compounds non-interchangeable in any application where pyrazole-amino hydrogen-bonding geometry is a determinant of target binding.

ADME prediction hydrogen-bond donor regioisomer differentiation

Molecular Weight Advantage vs. 4-Bromo Analog: Target Compound Is 79 Da Lighter, Favoring Lead-Like Properties

The target compound (MW = 196.25 g/mol; C₉H₁₆N₄O) is 78.9 Da lighter than its 4-bromo-substituted analog (CAS 1247402-64-7; MW = 275.15 g/mol; C₉H₁₅BrN₄O) . This MW difference places the target compound within the favorable range for fragment-based and lead-like chemical space (MW < 300), whereas the brominated analog approaches the upper boundary of lead-like criteria and carries the additional liability of a heavy halogen that may contribute to non-specific binding, metabolic instability, and synthetic complexity . For procurement decisions in early-stage medicinal chemistry programs, the lower-MW, non-halogenated scaffold offers greater potential for subsequent diversification with controlled property modulation.

drug-likeness molecular weight lead optimization

PAINS-Free 3-Aminopyrazole Scaffold: Target Compound Avoids Red-Flag Substructures That Plague Certain Pyrazole Congeners

The 3-aminopyrazole scaffold, which forms the core of the target compound, has been established in multiple medicinal chemistry campaigns as a privileged, non-PAINS (Pan-Assay Interference Compounds) heterocycle suitable for kinase and aminopeptidase inhibitor development [1][2]. Unlike certain pyrazole derivatives containing rhodanine, phenolic Mannich bases, or ene-rhodanine motifs—which frequently trigger PAINS alerts and generate promiscuous assay readout—the 3-aminopyrazole substructure is not flagged by computational PAINS filters [3]. The target compound's simplicity (no extended conjugation, no electrophilic warhead, no redox-active moiety) further supports its classification as a clean scaffold. Among comparator analogs, the 4-bromo variant introduces a heavy halogen that may participate in halogen bonding or metabolic displacement, while the cyanomethyl analog contains a potentially electrophilic nitrile group that could react with cysteine residues [4]. The target compound therefore represents the structurally minimal, PAINS-clean member of this analog series, a relevant consideration for procurement where downstream assay interpretability is paramount.

PAINS filter assay interference medicinal chemistry quality

Multiple Vendor Availability at Research-Grade Purity: The Target Compound Has Broader Commercial Accessibility Than the 4-Amino Isomer

2-(3-Amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide is listed at ≥98% purity by at least three independent vendors (Leyan, CymitQuimica/Fluorochem, and others) . The 4-amino regioisomer (CAS 1152853-94-5) is also commercially available (Chemscene, Leyan, CymitQuimica) at 98% purity . However, the 4-bromo analog is listed at 97% purity from AKSci , and the N-isobutyl analog is available at 97% purity . The target compound's combination of ≥98% purity and multi-vendor sourcing provides procurement redundancy and competitive pricing. Critically, the target compound is the only member of this analog series for which both commercial availability (≥98% purity, multi-vendor) and quantitative biological activity data (IRAP Ki, ERAP1 selectivity) are simultaneously available, enabling evidence-based procurement with traceable quality specifications.

commercial availability procurement sourcing supply chain

Evidence-Backed Application Scenarios for 2-(3-Amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide in Research Procurement


IRAP-Focused Biochemical Screening and Assay Development

This compound is directly applicable as a reference inhibitor in IRAP biochemical assays. With a documented Ki of 3.2 μM against human recombinant IRAP and >31-fold selectivity over ERAP1 (IC50 > 100 μM), it provides a characterized tool compound for establishing IRAP enzymatic assay benchmarks, validating high-throughput screening (HTS) assay windows, or serving as a starting point for structure-activity relationship (SAR) exploration [1]. The availability of quantitative inhibition constants eliminates the need for de novo IC50 determination prior to assay deployment, accelerating experimental timelines.

3-Aminopyrazole Scaffold Procurement for Kinase or Aminopeptidase Focused Libraries

The 3-aminopyrazole core is a validated privileged scaffold for ATP-competitive kinase inhibition (exemplified by CDK2 inhibitors with IC50 values as low as 37 nM [1]) and aminopeptidase inhibition . This compound can serve as a synthetic intermediate or scaffold for generating focused compound libraries targeting kinases (CDK family, AXL, JAK2/EGFR) or M1 aminopeptidases. Its N-isopropyl-N-methyl acetamide side chain provides a defined starting point for systematic variation, and the compound's PAINS-clean profile supports its use in library design without concern for assay interference liabilities .

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

The availability of both the 3-amino (target compound) and 4-amino regioisomers (CAS 1152853-94-5) [1] enables direct head-to-head SAR comparison of amino-group positioning on the pyrazole ring. Because the two regioisomers share identical molecular formula, molecular weight, and computed TPSA, any observed differences in biochemical or cellular activity can be attributed specifically to the altered hydrogen-bond donor topology. This makes the compound pair a valuable matched molecular pair for probing the stereoelectronic requirements of aminopyrazole recognition at target proteins, particularly where DAD-type hydrogen-bonding motifs are hypothesized.

Lead-Like Fragment Evolution in Property-Guided Medicinal Chemistry

With MW = 196.25 g/mol and no heavy halogen substituents, this compound occupies lead-like chemical space amenable to systematic property-guided optimization [1]. Its molecular weight is 28.7% lower than the 4-bromo analog (MW = 275.15 g/mol) , providing greater headroom for adding substituents while remaining within drug-like property boundaries (MW < 500). The compound can be used as a core scaffold for fragment growing, fragment linking, or scaffold hopping campaigns where maintaining favorable physicochemical properties (LogP, TPSA, HBD count) is a priority criterion for compound selection.

Quote Request

Request a Quote for 2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.